Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

Description

The exact mass of the compound Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is 362.105527694 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

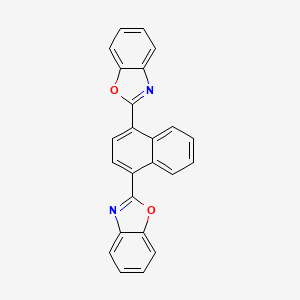

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14N2O2/c1-2-8-16-15(7-1)17(23-25-19-9-3-5-11-21(19)27-23)13-14-18(16)24-26-20-10-4-6-12-22(20)28-24/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYSPVCBIJCZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C3=NC4=CC=CC=C4O3)C5=NC6=CC=CC=C6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063698 | |

| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5089-22-5, 63310-10-1 | |

| Record name | 1,4-Bis(2-benzoxazolyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5089-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescent brightener 367 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Fluorescent Brightener 367 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 367 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z945S0K4ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" fundamental properties

An In-depth Technical Guide to the Fundamental Properties of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, a high-performance organic molecule widely known by its industrial designations, Fluorescent Brightener 367 (FBA 367) or KCB.[1][2][3][4] We will delve into the structure-property relationships that are foundational to its primary role as an optical brightener and explore its potential in advanced material science applications.

Core Molecular Structure and Physicochemical Profile

The compound's efficacy is fundamentally derived from its unique and robust molecular architecture. It features a central naphthalene core, a polycyclic aromatic hydrocarbon, which is symmetrically substituted at the 1 and 4 positions with two benzoxazole moieties.[1] This arrangement creates a rigid, planar, and highly conjugated π-electron system, which is the chromophore responsible for its distinct photophysical behavior.[1][5]

The key physicochemical properties are summarized below, providing a baseline for its behavior in various matrices.

| Property | Value | Source(s) |

| CAS Number | 5089-22-5 | [4] |

| Molecular Formula | C₂₄H₁₄N₂O₂ | [4] |

| Molecular Weight | 362.39 g/mol | [6] |

| Appearance | Yellow to green crystalline powder | [3][4][7] |

| Melting Point | 210-212 °C | [2][4][7] |

| Boiling Point | 521.9 °C at 760 mmHg | [4] |

| Density | ~1.32 g/cm³ | [4] |

| Water Solubility | Insoluble | [4][7][8] |

| Organic Solubility | Soluble in acetone, chloroform, toluene, DMSO | [9][10] |

| Max. UV Absorption (λ_max) | 370 nm | [7][10] |

| Max. Fluorescence Emission | 437 nm | [3][10] |

Synthesis and Purification Protocol

The synthesis of 2,2'-(1,4-naphthalenediyl)bis(benzoxazole) is typically achieved via a condensation reaction between naphthalene-1,4-dicarboxylic acid and 2-aminophenol. The following protocol describes a microwave-assisted method known for its efficiency and high yield.[8][11]

Experimental Protocol: Microwave-Assisted Synthesis

-

Rationale: This protocol leverages microwave energy to rapidly achieve the high temperatures and pressures required for the double condensation and cyclization, significantly reducing reaction times compared to conventional heating. N-methylpyrrolidone (NMP) is chosen as the solvent for its high boiling point and ability to dissolve the reactants. Titanium tetrabutoxide serves as an effective catalyst for the condensation.[8][11]

-

Step 1: Reactant Suspension

-

In a pressure-resistant glass microwave vessel equipped with a stir bar, suspend naphthalene-1,4-dicarboxylic acid (3.3 mmol, 0.71 g) and o-aminophenol (7.4 mmol, 0.81 g) in N-methylpyrrolidone (2.4 g).[11]

-

Stir the mixture to form a homogeneous suspension.

-

-

Step 2: Catalyst Addition & Sealing

-

Add titanium tetrabutoxide (169 µL) to the suspension.[11]

-

Securely seal the vessel to be pressure-tight. This is critical for reaching the necessary reaction temperature and pressure.

-

-

Step 3: Microwave Irradiation

-

Step 4: Crystallization and Isolation

-

Following irradiation, cool the reaction mixture to room temperature over approximately 10 minutes. The product will crystallize out of the solution as yellowish needles.[11]

-

Filter the crude product using a Büchner funnel.

-

-

Step 5: Purification

-

Wash the collected crystals thoroughly with ethanol to remove residual NMP and unreacted o-aminophenol.[11]

-

To remove any unreacted naphthalene-1,4-dicarboxylic acid, stir the crystals in an alcoholic sodium hydroxide solution. This converts the acidic impurity into a soluble salt, allowing it to be extracted.[11]

-

Filter the purified product, wash again with ethanol, and dry under vacuum. The final product should be obtained with >99.5% purity.[11]

-

Photophysical Properties: The Mechanism of Brightening

The primary application of KCB as an optical brightener is a direct consequence of its photophysical properties. Organic materials like polymers and textiles often have a natural yellow hue due to their absorption of blue light.[12] KCB counteracts this effect through fluorescence.

The molecule absorbs high-energy photons in the invisible near-UV spectrum (λ_max ≈ 370 nm) and re-emits this energy as lower-energy photons in the blue-violet region of the visible spectrum (λ_em ≈ 437 nm).[7][10][12][13] This emitted blue light compensates for the "blue defect" of the substrate, resulting in the material appearing whiter and brighter to the human eye.[12][14][15]

Key Applications and Structure-Property Insights

The utility of KCB is dictated by how its molecular properties align with the demands of industrial processes and final product performance.

A. Optical Brightening in Polymers and Fibers

KCB is a premier choice for whitening plastics such as PE, PP, PVC, PS, ABS, and EVA, as well as synthetic fibers.[3][7][11]

-

Causality of Performance:

-

High Thermal Stability: The rigid, aromatic structure imparts excellent thermal stability, with a melting point over 210°C.[2][4] This is a crucial self-validating feature, as it allows the brightener to be compounded with polymers during high-temperature melt processing (e.g., injection molding, extrusion) without significant degradation.[5][17]

-

Chemical Inertness: The molecule is chemically stable and does not react with other common plastic additives like foaming or cross-linking agents.[3][7]

-

Excellent Compatibility: Its non-polar, hydrophobic nature ensures good compatibility and dispersion in a wide range of polymer matrices, preventing issues like exudation (leaching).[2][7]

-

B. Potential in Organic Electronics

While its primary market is in optical brightening, the fundamental properties of KCB make it a candidate for research in organic electronics, particularly as an emitter in Organic Light-Emitting Diodes (OLEDs).

-

Structure-Property Logic:

-

Blue Emission: Its native fluorescence in the blue region of the spectrum is highly sought after for display and lighting applications.[3][10]

-

High Fluorescence Efficiency: A high quantum yield is a prerequisite for efficient light generation in OLEDs.

-

Good Thermal Stability: The thermal robustness is advantageous for the vacuum deposition process used in OLED fabrication and contributes to the operational lifetime of the device.[1]

-

C. Other Research Applications

The broader benzoxazole class of compounds is actively researched for various biological activities, including anticancer and antimicrobial properties.[18] While KCB itself is primarily used as a biocide in materials like plastics and textiles, its core structure could serve as a scaffold for the development of new bioactive molecules.[18]

Analytical Characterization Protocol

Ensuring the purity of KCB is essential for consistent performance. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for its analysis.[19]

Protocol: Purity Analysis by RP-HPLC

-

Objective: To separate and quantify Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- from potential impurities. The system's ability to provide a sharp, well-resolved peak for the main component serves as its own validation.

-

Step 1: System and Column

-

HPLC System: A standard system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., Newcrom R1 or equivalent).[19]

-

-

Step 2: Mobile Phase Preparation

-

Prepare a mobile phase consisting of Acetonitrile (MeCN) and Water.[19] A typical starting point would be an isocratic mixture of 80:20 (MeCN:Water).

-

Add a small amount of acid (e.g., 0.1% phosphoric acid or, for MS-compatibility, 0.1% formic acid) to sharpen the peak shape.[19]

-

Degas the mobile phase thoroughly before use.

-

-

Step 3: Sample Preparation

-

Accurately weigh a small amount of the KCB sample.

-

Dissolve the sample in a suitable solvent in which it is fully soluble, such as chloroform or THF, to a known concentration (e.g., 1 mg/mL).

-

-

Step 4: Analysis

-

Set the column temperature (e.g., 30°C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to monitor at the absorption maximum, 370 nm.

-

Inject a small volume (e.g., 10 µL) of the sample solution.

-

Record the chromatogram. The purity can be calculated based on the area percentage of the main peak.

-

References

- 1. CAS 5089-22-5: 1,4-Bis(2-benzoxazolyl)naphthalene [cymitquimica.com]

- 2. ldchem.en.made-in-china.com [ldchem.en.made-in-china.com]

- 3. Optical brightener KCB - Shandong Grand Chemical Co., Ltd. [obachemical.com]

- 4. lookchem.com [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Fluorescent brightener 367 | C24H14N2O2 | CID 78769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ecochemchina.com [ecochemchina.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 1,4-Bis(2-benzoxazolyl)naphthalene | CAS:5089-22-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. Fluorescent Brightener 367 | 5089-22-5 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. partinchem.com [partinchem.com]

- 13. specialchem.com [specialchem.com]

- 14. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 15. Optical Brightener Masterbatch - Pure Polymers 2.0 [purepolymers.net]

- 16. mdpi.com [mdpi.com]

- 17. nbinno.com [nbinno.com]

- 18. 1,4-Bis(benzoxazolyl-2-yl)naphthalene | CymitQuimica [cymitquimica.com]

- 19. Benzoxazole, 2,2’-(1,4-naphthalenediyl)bis- | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 1,4-Bis(2-benzoxazolyl)naphthalene: Structure, Synthesis, and Scientific Insights

Introduction: In the landscape of heterocyclic chemistry, benzoxazole derivatives stand out for their remarkable chemical stability, unique photophysical properties, and a wide spectrum of biological activities. This guide focuses on a specific, symmetrical derivative: 1,4-Bis(2-benzoxazolyl)naphthalene. This molecule, characterized by a naphthalene core flanked by two benzoxazole moieties, is a subject of interest in both materials science and, potentially, in the realm of medicinal chemistry. This document provides an in-depth exploration of its chemical architecture, a detailed examination of its synthetic pathways with mechanistic insights, and a discussion of its current and prospective applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

1,4-Bis(2-benzoxazolyl)naphthalene, with the chemical formula C₂₄H₁₄N₂O₂ and a molecular weight of 362.38 g/mol , is a rigid, planar molecule.[1][2][3][4] The structure features a central naphthalene ring system with benzoxazole groups attached at the 1 and 4 positions.[5][6] This extended π-conjugated system is the basis for its notable fluorescence properties.[5][7]

| Property | Value | Source |

| CAS Number | 5089-22-5 | [1][2][5] |

| Appearance | Light yellow to amber to dark green crystalline powder | [4][7] |

| Molecular Formula | C₂₄H₁₄N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 362.38 g/mol | [1][2][3] |

| Melting Point | 211.0 to 215.0 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [7][8] |

| Purity (typical) | >98.0% (HPLC) | [1][4] |

This data is compiled from various chemical supplier specifications and publicly available information.

The planarity and extensive conjugation of 1,4-Bis(2-benzoxazolyl)naphthalene lead to its most prominent characteristic: strong blue fluorescence under ultraviolet light.[7] This property is central to its primary industrial application as a fluorescent whitening agent.[7]

Caption: Chemical structure of 1,4-Bis(2-benzoxazolyl)naphthalene.

Synthesis of 1,4-Bis(2-benzoxazolyl)naphthalene: Methodologies and Mechanistic Insights

The synthesis of 1,4-Bis(2-benzoxazolyl)naphthalene primarily involves the condensation reaction between a naphthalene-1,4-dicarboxylic acid derivative and 2-aminophenol. This transformation can be achieved through both conventional thermal methods and microwave-assisted protocols.

Conventional Thermal Synthesis using Polyphosphoric Acid (PPA)

A robust and widely applicable method for the synthesis of 2-arylbenzoxazoles is the reaction of a carboxylic acid with 2-aminophenol in the presence of polyphosphoric acid (PPA). PPA serves as both a solvent and a powerful dehydrating agent, facilitating the necessary cyclization. While a specific protocol for the target molecule using conventional heating is not extensively detailed in readily available literature, a general procedure can be adapted from established methods for bis-benzoxazole synthesis.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 1,4-Bis(2-benzoxazolyl)naphthalene.

Experimental Protocol (Adapted):

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add naphthalene-1,4-dicarboxylic acid (1.0 eq.) and 2-aminophenol (2.2 eq.).

-

Addition of PPA: Carefully add polyphosphoric acid to the flask under a nitrogen atmosphere to ensure a stirrable slurry. The amount of PPA should be sufficient to act as both solvent and reagent.

-

Heating: Heat the reaction mixture to 180-200°C with vigorous stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with constant stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until the product precipitates out.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and then with a suitable organic solvent (e.g., ethanol) to remove impurities. The crude product can be further purified by recrystallization or column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage in terms of reduced reaction times and often improved yields. A detailed protocol for the synthesis of 1,4-Bis(2-benzoxazolyl)naphthalene using this technology has been reported.[2]

Experimental Protocol:

-

Reactant Suspension: In a pressure-resistant glass cuvette, suspend naphthalene-1,4-dicarboxylic acid (3.3 mmol) and o-aminophenol (7.4 mmol) in N-methylpyrrolidone (2.4 g) with stirring.[2]

-

Catalyst Addition: Add titanium tetrabutoxide (169 µL) to the suspension.[2]

-

Microwave Irradiation: Seal the vessel and expose it to microwave irradiation (300 W) for 15 minutes with stirring and external cooling.[2] The temperature should reach approximately 225°C, and the pressure will rise to nearly 20 bar.[2]

-

Crystallization: Cool the reaction mixture to room temperature over 10 minutes, which should induce the crystallization of the product as yellowish needles.[2]

-

Isolation and Purification: Filter the crystals, wash with ethanol, and treat with an alcoholic sodium hydroxide solution to remove any residual acid. After drying, a purity of over 99.5% can be obtained.[2] The initial conversion based on the dicarboxylic acid is reported to be 83%.[2]

Mechanistic Insights into Benzoxazole Formation

The synthesis of the benzoxazole ring from a carboxylic acid and 2-aminophenol, particularly when mediated by PPA, proceeds through a well-understood mechanism.

Caption: Key steps in the mechanism of benzoxazole formation.

-

Activation of the Carboxylic Acid: In the presence of PPA, the carboxylic acid is activated. This can occur through the formation of a mixed anhydride with the polyphosphoric acid, which is a more reactive acylating agent.

-

Acylation of 2-Aminophenol: The activated carboxylic acid derivative then reacts with the amino group of 2-aminophenol to form an o-hydroxyamide intermediate.

-

Intramolecular Cyclization: The hydroxyl group of the o-hydroxyamide then acts as a nucleophile, attacking the carbonyl carbon of the amide.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration, facilitated by the high temperature and the dehydrating nature of PPA, to form the stable benzoxazole ring.

This mechanistic understanding is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. The efficiency of the initial activation step is key to the overall success of the reaction.

Applications and Future Perspectives

Established Application: Fluorescent Whitening Agent

The primary and well-established application of 1,4-Bis(2-benzoxazolyl)naphthalene is as a fluorescent whitening agent, also known as an optical brightener.[7] Its ability to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum makes it highly effective in counteracting the natural yellowing of polymers and textiles, resulting in a whiter and brighter appearance.[7] It is widely used in the plastics industry, particularly for materials such as PVC, polypropylene, polyethylene, ABS, and EVA.[9]

Potential for Medicinal and Biological Applications

While there is a lack of specific studies on the biological activity of 1,4-Bis(2-benzoxazolyl)naphthalene, the broader class of benzoxazole derivatives is of significant interest to the drug development community. Benzoxazole moieties are considered "privileged structures" in medicinal chemistry due to their presence in a wide range of biologically active compounds.

Known Biological Activities of Benzoxazole Derivatives:

-

Antimicrobial and Antifungal: Many benzoxazole derivatives have demonstrated potent activity against various bacterial and fungal strains.

-

Anticancer: The benzoxazole scaffold is a component of several compounds investigated for their antiproliferative effects on cancer cell lines.

-

Anti-inflammatory: Certain derivatives have shown promising anti-inflammatory properties.

-

Antiviral: The benzoxazole nucleus is also found in molecules with antiviral activity.

Given the rich pharmacology of the benzoxazole class, 1,4-Bis(2-benzoxazolyl)naphthalene represents an interesting scaffold for future exploration in drug discovery. Its rigid, planar structure and potential for interaction with biological macromolecules could be a starting point for the design of novel therapeutic agents. However, it is important to note that the cytotoxicity and overall biological profile of this specific compound have not been extensively reported in publicly available literature. Preliminary toxicological data suggests low acute toxicity, but long-term health effects are not well-documented.[7]

Characterization Data

Detailed spectroscopic data for 1,4-Bis(2-benzoxazolyl)naphthalene is not widely available in peer-reviewed literature. However, based on its structure and the data from commercial suppliers, the following characterization techniques are standard for its identification and purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, showing the characteristic aromatic proton and carbon signals of the naphthalene and benzoxazole rings. The symmetry of the molecule would lead to a relatively simple spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=N and C-O-C bonds of the oxazole ring, as well as the aromatic C-H and C=C stretching vibrations.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum would exhibit strong absorption bands in the ultraviolet region, corresponding to the π-π* transitions of the extensive conjugated system.

-

Fluorescence Spectroscopy: The emission spectrum would show a strong fluorescence peak in the blue region of the visible spectrum when excited with UV light.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to determine the purity of the compound.[1][4]

Conclusion

1,4-Bis(2-benzoxazolyl)naphthalene is a molecule with a well-defined structure and established utility in the materials science sector. Its synthesis, achievable through both conventional and microwave-assisted methods, is based on the fundamental principles of benzoxazole chemistry. For researchers in drug development, while this specific compound lacks a documented biological activity profile, its structural motifs are shared with a vast number of pharmacologically active agents. This guide provides the foundational chemical knowledge necessary for its synthesis and characterization, opening the door for future investigations into its potential as a scaffold in medicinal chemistry. The exploration of its biological properties remains a promising, yet untapped, area of research.

References

- 1. 5089-22-5 | 1,4-Bis(2-benzoxazolyl)naphthalene [albtechnology.com]

- 2. echemi.com [echemi.com]

- 3. 1,4-Bis(benzoxazolyl-2-yl)naphthalene | CymitQuimica [cymitquimica.com]

- 4. 1,4-Bis(2-benzoxazolyl)naphthalene | CymitQuimica [cymitquimica.com]

- 5. CAS 5089-22-5: 1,4-Bis(2-benzoxazolyl)naphthalene [cymitquimica.com]

- 6. Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | 5089-22-5 | Benchchem [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. 1,4-Bis(2-benzoxazolyl)naphthalene | CAS:5089-22-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. specialchem.com [specialchem.com]

Photophysical properties of 1,4-Bis(2-benzoxazolyl)naphthalene

An In-Depth Technical Guide to the Photophysical Properties of 1,4-Bis(2-benzoxazolyl)naphthalene

Introduction: Unveiling a Luminary Molecule

1,4-Bis(2-benzoxazolyl)naphthalene, commonly known by its industrial designation Fluorescent Brightener 367, is a heterocyclic aromatic compound with the chemical formula C₂₄H₁₄N₂O₂.[1][2] At its core, the molecule features a rigid naphthalene unit symmetrically substituted at the 1 and 4 positions with benzoxazole moieties.[3] This extended π-conjugated system is the source of its remarkable photophysical properties, most notably its intense blue fluorescence under ultraviolet (UV) irradiation.[1]

Initially synthesized in the mid-20th century for its application as an optical brightening agent, this compound's utility has expanded beyond the textile, paper, and plastic industries.[1] Its robust thermal stability, high fluorescence efficiency, and intriguing electronic characteristics have positioned it as a molecule of significant interest for researchers in materials science, organic electronics, and sensor technology.[3][4] This guide provides a comprehensive exploration of the synthesis, photophysical characteristics, and experimental investigation of 1,4-Bis(2-benzoxazolyl)naphthalene, offering field-proven insights for researchers and development professionals.

Core Molecular Attributes and Synthesis

The compound typically appears as a white to off-white or yellowish-green crystalline powder.[1][5] Its structural rigidity and extensive conjugation are key to its photophysical behavior.

| Property | Value |

| CAS Number | 5089-22-5[1][6] |

| Molecular Formula | C₂₄H₁₄N₂O₂[1] |

| Molecular Weight | 362.38 g/mol [1] |

| Appearance | Yellow to green crystalline powder[5] |

| Melting Point | 210-212 °C[5] |

| Solubility | Insoluble in water; soluble in various organic solvents[1][3][5] |

Synthetic Pathway: A Modern Approach

The synthesis of 1,4-Bis(2-benzoxazolyl)naphthalene is typically achieved through a condensation reaction. A modern, efficient method involves the microwave-assisted reaction of naphthalene-1,4-dicarboxylic acid and o-aminophenol.[1][6] The causality behind this choice of methodology lies in its efficiency; microwave irradiation significantly accelerates the reaction rate, leading to high conversion and purity in a fraction of the time required by conventional heating methods.[6]

Caption: Microwave-assisted synthesis workflow for 1,4-Bis(2-benzoxazolyl)naphthalene.

Photophysical Properties: The Heart of the Matter

The defining characteristic of this molecule is its ability to interact with light. This behavior is governed by its electronic structure, which we can probe through various spectroscopic techniques.

Absorption and Emission Spectra

The molecule's extensive system of alternating single and double bonds (conjugation) allows it to strongly absorb photons in the UV region of the electromagnetic spectrum. Following absorption, the molecule is promoted to an excited electronic state. It then rapidly relaxes back to its ground state, releasing the excess energy in the form of a photon, a process known as fluorescence. This re-emitted light is in the blue portion of the visible spectrum, giving the compound its characteristic appearance under a UV lamp.[1]

While the electronic absorption is less sensitive to the surrounding environment, the fluorescence emission can be influenced by solvent polarity, a phenomenon known as solvatochromism.[3] This occurs because the excited state of the molecule may have a different dipole moment than the ground state. A polar solvent can stabilize the more polar state, leading to a shift in the emission wavelength. This property is crucial for sensing applications.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |

| Cyclohexane | ~370-380 (estimated) | ~420-430 (estimated) |

| Ethanol | ~375-385 (estimated) | ~430-445 (estimated) |

| Note: | Specific, cited spectral data for this compound across various solvents is sparse in publicly available literature. The values presented are estimations based on the properties of similar naphthalene-based fluorophores.[7][8] |

Fluorescence Quantum Yield (Φf) and Lifetime (τf)

Two critical parameters quantify the efficiency and dynamics of the fluorescence process:

-

Fluorescence Quantum Yield (Φf): This is the ratio of photons emitted to photons absorbed, essentially measuring the efficiency of the fluorescence process.[9] For 1,4-Bis(2-benzoxazolyl)naphthalene, a high quantum yield is expected, which is fundamental to its role as a brightener. For comparison, silyl-substituted naphthalene derivatives show significantly enhanced quantum yields (Φf up to 0.85) compared to unsubstituted naphthalene (Φf = 0.23).[7][10]

-

Fluorescence Lifetime (τf): This is the average time the molecule spends in the excited state before returning to the ground state.[9] Typically, for highly fluorescent organic molecules, lifetimes are on the order of nanoseconds (ns).[9] For example, the related 1,4-bis(trimethylsilylethynyl)naphthalene has a measured lifetime of 2 ns.[7] The lifetime is a crucial parameter in applications like fluorescence resonance energy transfer (FRET) and time-resolved fluorescence spectroscopy.

Computational Insights

Theoretical studies using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable for understanding the underlying electronic properties.[11][12] These calculations can predict molecular geometries, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the nature of electronic transitions.[12][13] For instance, computational studies on related bis(benzoxazole) systems have been used to elucidate dynamic behavior and isomerization pathways, demonstrating the power of these tools in designing functional molecular systems.[11]

Applications: From Whitening to Electronics

The unique photophysical properties of 1,4-Bis(2-benzoxazolyl)naphthalene underpin its use in a variety of fields.

Mechanism as a Fluorescent Whitening Agent

The primary application is in the textile, paper, and plastics industries (e.g., for PE, PP, PVC, PS, ABS).[1][6] Many materials naturally have a yellowish tint due to the absorption of blue light. This compound acts by absorbing invisible UV light and re-emitting it as visible blue light. This added blue light counteracts the yellow tinge, making the material appear whiter and brighter to the human eye.[1]

References

- 1. Page loading... [guidechem.com]

- 2. Fluorescent brightener 367 | C24H14N2O2 | CID 78769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5089-22-5: 1,4-Bis(2-benzoxazolyl)naphthalene [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. biori.periodikos.com.br [biori.periodikos.com.br]

- 10. omlc.org [omlc.org]

- 11. Computational Study on the Dynamics of a Bis(benzoxazole)-Based Overcrowded Alkene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Quantum Yield and Molar Absorptivity of Fluorescent Brightener KCB

This guide provides a comprehensive technical overview of two critical photophysical parameters of Fluorescent Brightener KCB (FBA 367): molar absorptivity and fluorescence quantum yield. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the theoretical underpinnings and provides detailed, field-proven experimental protocols for the accurate determination of these properties.

Introduction to Fluorescent Brightener KCB

Fluorescent Brightener KCB, chemically known as 1,4-Bis(benzoxazolyl-2-yl)naphthalene, is a high-performance optical brightening agent (OBA) widely utilized to enhance the whiteness and brightness of various materials. Its primary mechanism involves the absorption of invisible ultraviolet (UV) light and the subsequent emission of visible blue light through fluorescence.[1][2] This emitted blue light masks any inherent yellow cast in a material, resulting in a brighter, cleaner appearance.[1]

KCB is a yellow-green crystalline powder that is insoluble in water but soluble in many common organic solvents.[3][4] It exhibits a maximum absorption wavelength (λmax) at approximately 370 nm and a maximum fluorescence emission wavelength at around 437 nm.[3][5] Due to its excellent thermal stability, lightfastness, and compatibility with various polymers, KCB finds extensive applications in plastics (such as PE, PP, PVC, ABS, and EVA), synthetic fibers, coatings, and paints.[6][7][8][9][10]

The efficacy of KCB in these applications is fundamentally governed by its photophysical properties, namely its ability to absorb light (molar absorptivity) and the efficiency with which it converts that absorbed light into emitted fluorescent light (quantum yield). Accurate characterization of these parameters is paramount for optimizing product formulations, ensuring consistent quality, and advancing research in fluorescent materials.

Core Photophysical Principles

Molar Absorptivity (ε)

Molar absorptivity, also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength.[11][12] It is an intrinsic property of a substance and is a key parameter in the Beer-Lambert Law.[11][13]

The Beer-Lambert Law establishes a linear relationship between the absorbance (A) of a solution, the concentration (c) of the absorbing species, and the path length (l) of the light through the solution:[11][13][14]

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar absorptivity (in L·mol⁻¹·cm⁻¹)[14]

-

c is the molar concentration of the substance (in mol·L⁻¹)[14]

-

l is the path length of the cuvette (in cm), typically 1 cm[13][14]

A higher molar absorptivity value indicates a greater ability to absorb photons at a specific wavelength, which is a desirable trait for a fluorescent brightener.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[15][16][17]

ΦF = (Number of photons emitted) / (Number of photons absorbed)

The value of ΦF ranges from 0 to 1. A quantum yield of 1 indicates that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency. Conversely, a value of 0 signifies that the absorbed energy is entirely dissipated through non-radiative pathways such as internal conversion or intersystem crossing.[17] For a fluorescent brightener, a high quantum yield is crucial for achieving a strong whitening and brightening effect.

The quantum yield of a fluorophore can be significantly influenced by its environment, including solvent polarity, temperature, and the presence of quenching agents.[18] Polar solvents can stabilize the excited state of a polar fluorophore, leading to a red shift in the emission spectrum and potentially altering the quantum yield.[18][19][20][21]

Experimental Determination of Molar Absorptivity

The determination of the molar absorptivity of KCB involves the preparation of a series of solutions of known concentrations and the measurement of their absorbance using a UV-Visible spectrophotometer.

Protocol: Molar Absorptivity Measurement

Objective: To determine the molar absorptivity (ε) of Fluorescent Brightener KCB at its maximum absorption wavelength (λmax).

Materials:

-

A suitable organic solvent in which KCB is soluble (e.g., toluene, acetone, or dimethylformamide)[3][5]

-

Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

-

Pipettes

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of KCB powder.

-

Dissolve the powder in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻⁴ M). Ensure complete dissolution.

-

-

Preparation of Standard Dilutions:

-

Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations (e.g., 1 x 10⁻⁵ M, 8 x 10⁻⁶ M, 6 x 10⁻⁶ M, 4 x 10⁻⁶ M, 2 x 10⁻⁶ M).

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a range of wavelengths that includes the expected λmax of KCB (around 370 nm).

-

Use the pure solvent as a blank to zero the instrument.

-

Measure the absorbance spectrum of each standard solution.

-

Identify the λmax from the absorbance spectrum of the most concentrated solution.

-

Record the absorbance of each standard solution at the determined λmax.

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert Law.

-

The slope of the line is equal to εl. Since the path length (l) is 1 cm, the slope is numerically equal to the molar absorptivity (ε).

-

Workflow Diagram: Molar Absorptivity Determination

Caption: Workflow for determining the molar absorptivity of KCB.

Experimental Determination of Fluorescence Quantum Yield

The relative method is a widely used and reliable approach for determining the fluorescence quantum yield of a sample.[17] This method involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.[15]

Protocol: Relative Quantum Yield Measurement

Objective: To determine the relative fluorescence quantum yield (ΦF) of Fluorescent Brightener KCB using a comparative method.

Materials:

-

Fluorescent Brightener KCB

-

A suitable quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

Solvent for KCB (the same as used for molar absorptivity)

-

Solvent for the standard

-

Volumetric flasks and pipettes

-

UV-Visible spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both KCB and the quantum yield standard in their respective solvents. The concentrations should be chosen to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Measure the absorbance of each solution at the chosen excitation wavelength (λex). The λex should be a wavelength where both the sample and the standard absorb light.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer to the λex used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

-

Integrate the area under the fluorescence emission curve for each solution.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the KCB solutions and the standard solutions.

-

Determine the slope of the resulting straight lines for both the sample (Gradsample) and the standard (Gradstd).

-

Calculate the quantum yield of KCB (ΦF,sample) using the following equation:[15]

ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)

Where:

-

ΦF,std is the known quantum yield of the standard

-

Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.

-

Workflow Diagram: Quantum Yield Determination

Caption: Workflow for determining the relative fluorescence quantum yield.

Summary of Photophysical Data for Fluorescent Brightener KCB

While the precise values of molar absorptivity and quantum yield can vary depending on the solvent and experimental conditions, the following table summarizes the key photophysical properties of Fluorescent Brightener KCB based on available data.

| Property | Value | Reference |

| Chemical Name | 1,4-Bis(benzoxazolyl-2-yl)naphthalene | [8][24] |

| CAS Number | 5089-22-5 | [7][24] |

| Molecular Formula | C₂₄H₁₄N₂O₂ | [7][24] |

| Molecular Weight | 362.38 g/mol | [8] |

| Max. Absorption Wavelength (λmax) | ~370 nm | [3][24] |

| Max. Emission Wavelength (λem) | ~437 nm | [3][5] |

| Molar Absorptivity (ε) | Solvent and wavelength dependent | To be determined experimentally |

| Quantum Yield (ΦF) | Solvent and environment dependent | To be determined experimentally |

Conclusion

The molar absorptivity and fluorescence quantum yield are fundamental parameters that dictate the performance of Fluorescent Brightener KCB. A thorough understanding and accurate measurement of these properties are essential for its effective application in various industries. The protocols outlined in this guide provide a robust framework for researchers and scientists to characterize KCB and other fluorescent materials with high fidelity. By adhering to these methodologies, professionals can ensure the quality and consistency of their products and contribute to the development of advanced fluorescent materials.

References

- 1. nbinno.com [nbinno.com]

- 2. China Optical Brightener KCB Suppliers, Manufacturers, Factory - Optical Brightener KCB Made in China - HONGXIN [hongxinchemical.com]

- 3. Ranbar KCB Optical Brightener Agent Powder [ranbarr.com]

- 4. chembk.com [chembk.com]

- 5. colorkem.com [colorkem.com]

- 6. richite.com [richite.com]

- 7. Fluorescent Whitening Agents Manufacturer, Titanium Dioxide, Pigments Supplier - Ld Chemical Co., Ltd. [ldchem.en.made-in-china.com]

- 8. ispigment.com [ispigment.com]

- 9. OPTICAL BRIGHTENER KCB - tonexchem [tonexchem.com]

- 10. Optical Brightener Agent KCB Manufacturer,Optical Brightener Agent KCB Price [sinosunman.com]

- 11. ossila.com [ossila.com]

- 12. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

- 13. edinst.com [edinst.com]

- 14. fiveable.me [fiveable.me]

- 15. agilent.com [agilent.com]

- 16. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.uci.edu [chem.uci.edu]

- 18. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 19. jmess.org [jmess.org]

- 20. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Optical Brightener KCB,china wholesale Optical Brightener KCB suppliers & manufacturers - Raytop Chemical [raytopoba.com]

- 23. ecochemchina.com [ecochemchina.com]

- 24. FLUORESCENT BRIGHTENER KCB|Fluorescent brightener 367|CAS No.5089-22-5 [xcolorpigment.com]

An In-depth Technical Guide to the Solvatochromism of 1,4-Bis(2-benzoxazolyl)naphthalene (BBON)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Environmental Sensitivity of a Versatile Fluorophore

In the landscape of molecular probes, the ability of a compound to modulate its photophysical properties in response to its immediate environment is a highly sought-after characteristic. This phenomenon, known as solvatochromism, offers a powerful tool for elucidating the intricacies of chemical and biological systems. This technical guide delves into the solvatochromic behavior of 1,4-Bis(2-benzoxazolyl)naphthalene (BBON), a robust fluorophore with a rich history as a fluorescent whitening agent and emerging potential in more sophisticated applications.[1]

This document moves beyond a mere recitation of facts, aiming to provide a comprehensive understanding of the principles governing the solvatochromism of BBON, detailed experimental methodologies for its characterization, and insights into its potential applications in research and drug development. As we navigate through the synthesis, photophysical characterization, and practical applications of this intriguing molecule, we will uncover the causal relationships between its structure, its interaction with the solvent environment, and its resulting spectral shifts.

The Genesis and Molecular Architecture of 1,4-Bis(2-benzoxazolyl)naphthalene

1,4-Bis(2-benzoxazolyl)naphthalene, a compound belonging to the class of heterocyclic aromatic compounds, is a crystalline solid, typically appearing as a white to off-white powder.[1] Its molecular structure is characterized by a central naphthalene core substituted at the 1 and 4 positions with benzoxazole moieties. This extended π-conjugated system is the wellspring of its notable fluorescence properties.[1]

The synthesis of BBON is typically achieved through a condensation reaction between 1,4-dihydroxynaphthalene and 2-aminophenol under oxidative conditions at elevated temperatures.[1] Polar solvents such as dimethylformamide or acetic acid are often employed to facilitate the reaction, which proceeds via cyclodehydration to form the fused benzoxazole rings.[1] Industrial-scale production refines this laboratory synthesis with controlled heating and purification techniques like recrystallization or column chromatography to achieve the high purity required for its commercial applications.[1]

Figure 1: Molecular structure of 1,4-Bis(2-benzoxazolyl)naphthalene (BBON).

The Phenomenon of Solvatochromism: A Primer

Solvatochromism is the observable change in the color of a solute as the solvent is varied. This change is a direct manifestation of the differential solvation of the ground and excited electronic states of the solvatochromic molecule. The polarity of the solvent, its ability to form hydrogen bonds, and its polarizability are key factors that influence the magnitude and direction of the spectral shift.

A bathochromic (red) shift in the absorption or emission maximum (λmax) with increasing solvent polarity indicates positive solvatochromism . This occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, a hypsochromic (blue) shift with increasing solvent polarity, known as negative solvatochromism , is observed when the ground state is more polar than the excited state.

Photophysical Properties of BBON: A Tale of Environmental Sensitivity

While BBON is primarily known as a fluorescent brightener, its photophysical characteristics are intrinsically linked to its solvent environment. The extended π-conjugation and rigid, planar structure of BBON lead to strong blue fluorescence under ultraviolet light.[1] The interaction of the molecule's dipole moment with the surrounding solvent molecules can lead to shifts in its absorption and emission spectra.

Table 1: Hypothetical Solvatochromic Data for 1,4-Bis(2-benzoxazolyl)naphthalene (BBON)

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) |

| n-Hexane | 1.88 | 350 | 410 |

| Toluene | 2.38 | 355 | 418 |

| Chloroform | 4.81 | 360 | 425 |

| Ethyl Acetate | 6.02 | 362 | 430 |

| Acetone | 20.7 | 365 | 440 |

| Ethanol | 24.6 | 368 | 445 |

| Acetonitrile | 37.5 | 370 | 450 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 372 | 455 |

| Water | 80.1 | 375 | 465 |

Note: The data in this table is hypothetical and for illustrative purposes. It is based on the expected positive solvatochromism for a molecule with an excited state that is more polar than its ground state.

Experimental Protocol for Investigating the Solvatochromism of BBON

This section provides a detailed, step-by-step methodology for characterizing the solvatochromic behavior of BBON using UV-Visible and fluorescence spectroscopy.

Materials and Instrumentation

-

1,4-Bis(2-benzoxazolyl)naphthalene (BBON) , >98% purity

-

Spectroscopic grade solvents: n-Hexane, Toluene, Chloroform, Ethyl Acetate, Acetone, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), and ultrapure water.

-

Volumetric flasks (10 mL, 25 mL, 100 mL)

-

Micropipettes and tips

-

Quartz cuvettes (1 cm path length)

-

UV-Visible Spectrophotometer

-

Fluorometer

Experimental Workflow

Figure 2: Experimental workflow for solvatochromism studies of BBON.

Step-by-Step Procedure

-

Preparation of Stock Solution:

-

Accurately weigh approximately 1 mg of BBON.

-

Dissolve the weighed BBON in 100 mL of a suitable solvent in which it is highly soluble (e.g., chloroform or DMSO) in a volumetric flask to prepare a stock solution of known concentration (e.g., 10 µg/mL). Ensure complete dissolution by gentle swirling or brief sonication.

-

-

Preparation of Working Solutions:

-

For each solvent to be tested, prepare a dilute working solution from the stock solution.

-

For example, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the respective spectroscopic grade solvent. This ensures that the concentration of BBON is consistent across all solvent systems.

-

-

UV-Visible Spectroscopic Measurements:

-

Turn on the UV-Visible spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the scanning wavelength range (e.g., 300-500 nm).

-

For each solvent, use the pure solvent as a blank to record a baseline.

-

Rinse a quartz cuvette with the working solution of BBON in the corresponding solvent.

-

Fill the cuvette with the working solution and record the absorption spectrum.

-

Identify and record the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Spectroscopic Measurements:

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the absorption maximum (λmax) determined from the UV-Vis measurements for each solvent.

-

Set the emission wavelength range (e.g., 380-600 nm).

-

Record the fluorescence emission spectrum for each working solution.

-

Identify and record the wavelength of maximum emission (λem).

-

-

Data Analysis:

-

Tabulate the absorption λmax and emission λem values for each solvent.

-

Correlate the observed spectral shifts with solvent polarity parameters, such as the dielectric constant (ε) or Reichardt's ET(30) scale.

-

Plot λmax and λem as a function of the solvent polarity parameter to visualize the solvatochromic trend.

-

Applications in Drug Development and Biological Research

The sensitivity of solvatochromic probes to their local environment makes them invaluable tools in drug development and biological research. While BBON's primary application has been as a fluorescent brightener, its inherent photophysical properties suggest its potential as a fluorescent probe.[4] Naphthalene-based fluorescent probes are widely used for the detection of metal ions, biothiols, and for bioimaging.[3][5][6][7]

The benzoxazole moiety, a key component of BBON, is also found in various biologically active compounds and fluorescent probes. For instance, benzoxazole and naphthoxazole derivatives are being explored as safer and sensitive alternatives to traditional DNA intercalating dyes.

The solvatochromic properties of BBON could be harnessed to:

-

Probe Drug-Target Interactions: By conjugating BBON to a drug molecule, changes in the fluorescence spectrum upon binding to its biological target (e.g., a protein or nucleic acid) could provide information about the polarity of the binding site.

-

Monitor Drug Delivery: The release of a BBON-labeled drug from a delivery vehicle could be tracked by observing changes in its fluorescence as it transitions from the carrier to the target environment.

-

Cellular Imaging: The lipophilic nature of the naphthalene core suggests that BBON could potentially be used to stain and report on the polarity of lipid membranes or other hydrophobic cellular compartments.

Conclusion and Future Perspectives

1,4-Bis(2-benzoxazolyl)naphthalene, a molecule with a long-standing industrial application, possesses the key structural and photophysical attributes of a solvatochromic fluorophore. While detailed quantitative studies on its solvatochromic behavior are not yet widespread, the foundational principles and the properties of related compounds strongly suggest its potential as an environmentally sensitive probe.

The experimental framework provided in this guide offers a robust starting point for researchers to fully characterize the solvatochromic properties of BBON. Such a characterization is the first step towards unlocking its potential in more advanced applications, including as a versatile tool in the arsenal of probes used for fundamental biological research and in the intricate process of drug discovery and development. The journey of BBON from a bulk chemical to a sophisticated molecular probe is a compelling example of how a deeper understanding of fundamental photophysical phenomena can unveil new and exciting scientific possibilities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. openaccess.iku.edu.tr [openaccess.iku.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescent brightener 367 | C24H14N2O2 | CID 78769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Bis(benzoxazolyl-2-yl)naphthalene | CymitQuimica [cymitquimica.com]

- 6. [PDF] Photophysical Parameters, Excitation Energy Transfer, and Photoreactivity of 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP) Laser Dye | Semantic Scholar [semanticscholar.org]

- 7. Tissue‐seeking dyes for in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Degradation of Fluorescent Brightener 367

Abstract

Fluorescent Brightener 367 (FB 367), a high-performance optical whitening agent, is integral to numerous industrial applications where material aesthetics and durability are paramount. Its efficacy is intrinsically linked to its thermal stability, particularly during high-temperature melt processing of polymers and synthetic fibers. This guide provides a comprehensive technical analysis of the thermal behavior of FB 367. We will explore its fundamental physicochemical properties, thermodynamic characteristics, and degradation pathways. Furthermore, this document details validated experimental protocols for assessing thermal stability, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering field-proven insights into experimental design and data interpretation. The objective is to equip researchers, scientists, and development professionals with the critical knowledge required to optimize processing conditions, predict material lifetime, and ensure the performance integrity of products incorporating FB 367.

Introduction to Fluorescent Brightener 367 (FB 367)

Chemical Identity and Structure

Fluorescent Brightener 367 is a complex organic molecule belonging to the benzoxazole class of compounds. Its robust, largely aromatic structure is the foundation of its high thermal stability and fluorescence efficiency.[1][2]

-

Chemical Name: 1,4-Bis(2-benzoxazolyl)naphthalene[3] or 2,2'-(1,4-naphthalenediyl)bis-benzoxazole[4]

The molecule's planar and conjugated π-electron system is responsible for its ability to absorb ultraviolet (UV) light and re-emit it as visible blue light, the fundamental mechanism of optical brightening.[6]

Mechanism of Action

FB 367 functions by absorbing light in the near-UV region of the electromagnetic spectrum (maximum absorption ~370 nm) and re-emitting that energy as fluorescence in the blue region (maximum emission ~437 nm).[7][8] This process of fluorescence compensates for the inherent yellow cast of many polymers and fibers. By adding blue light to the reflected spectrum, FB 367 creates a visual effect of enhanced whiteness and brightness.[6]

Industrial Applications and the Imperative for Thermal Stability

The "superior thermal stability" of FB 367 is a key attribute that enables its use in a wide array of high-temperature processes.[1] It is extensively used as an additive in:

-

Plastics: Polyolefins (PE, PP), PVC, PS, and ABS for injection molding and film applications.[5][9]

-

Coatings and Lacquers: For improved color vibrancy and finish.[9]

In these applications, the material is often processed at temperatures exceeding 200°C. Any significant degradation of the brightener at these temperatures would lead to a loss of whitening efficacy, undesirable yellowing of the final product, and potential off-gassing of volatile degradation byproducts. Therefore, a thorough understanding of its thermal limits is critical for quality control and process optimization.

Thermodynamic Properties and Thermal Behavior

The thermal stability of FB 367 can be quantitatively characterized by two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Melting Point and Phase Transitions (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, revealing key thermal transitions.[10] For FB 367, the most prominent feature is its sharp melting endotherm.

From the Scientist's Notebook: The melting point is a critical parameter for processing. It indicates the temperature at which the brightener will transition from a solid to a liquid state, facilitating its dispersion within a polymer matrix. A sharp melting peak, as observed for FB 367, is indicative of high purity.

| Parameter | Value | Source |

| Melting Point (Tₘ) | 210-212°C | [5][8] |

| Boiling Point (Predicted) | 521.9 ± 33.0 °C | [5] |

Table 1: Key thermal transition points for Fluorescent Brightener 367.

Onset of Thermal Degradation (TGA)

Degradation Pathways and Influencing Factors

While FB 367 is highly stable, it is not immune to degradation under sufficiently harsh conditions. The degradation of fluorescent brighteners, particularly those with conjugated structures, can be initiated by thermal energy, UV radiation (photodegradation), or strong oxidizing agents.[12][13]

Proposed Mechanistic Pathways

The molecular structure of FB 367, with its benzoxazole rings linked to a naphthalene core, suggests potential points of failure under extreme thermal stress. Degradation is likely to initiate at the heterocyclic benzoxazole rings or the bonds connecting them to the naphthalene core.

-

Ring Opening: The oxazole ring contains heteroatoms (nitrogen and oxygen) which can be susceptible to thermal cleavage.

-

Bond Scission: The C-N and C-O bonds within the benzoxazole structure, as well as the C-C bond linking the rings to the naphthalene core, could be points of scission.

-

Oxidation: In the presence of oxygen, oxidative degradation can occur, leading to the formation of carbonyls and other oxygenated species, which often results in discoloration (yellowing).

Below is a conceptual diagram illustrating potential points of thermal degradation.

Caption: Conceptual diagram of FB 367 degradation pathways.

Identification of Degradation Byproducts

Characterizing the byproducts of degradation is crucial for understanding the mechanism and assessing potential safety or performance issues. The primary analytical technique for this is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or a fluorescence detector (FLD).[14][15][16] HPLC can separate the complex mixture of compounds that may result from degradation, while MS provides definitive structural information for their identification.[14]

Experimental Protocols for Thermal Analysis

To ensure reproducible and reliable data, standardized protocols must be followed. The following sections detail the methodologies for TGA and DSC analysis, presented from the perspective of a senior application scientist.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal degradation and quantify mass loss as a function of temperature.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. The sample chamber must be clean to prevent cross-contamination.

-

Sample Preparation: Accurately weigh 5-10 mg of FB 367 powder into a ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

Atmosphere Selection:

-

Inert: Purge the furnace with high-purity nitrogen (N₂) at a flow rate of 20-50 mL/min. This is crucial for studying the intrinsic thermal stability of the molecule without oxidative effects.

-

Oxidative: Use purified air or a specific O₂/N₂ mixture at the same flow rate to simulate processing conditions where oxygen is present.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10 °C/min.

-

Scientist's Note: A heating rate of 10 °C/min is a standard starting point. A slower rate (e.g., 5 °C/min) can provide better resolution of complex degradation steps, while a faster rate (e.g., 20 °C/min) may be used for rapid screening but can shift decomposition temperatures to higher values.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to generate the TGA curve.

-

Plot the first derivative of the TGA curve (DTG curve) to identify the temperature of maximum decomposition rate (Tₘₐₓ).

-

Determine the onset temperature (Tₒₙₛₑₜ), often defined as the temperature at which 5% mass loss occurs.

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tₘ) and identify other phase transitions.[10][17]

Methodology:

-

Instrument Preparation: Perform temperature and enthalpy calibrations using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of FB 367 powder into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an identical empty pan to serve as the reference.

-

Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min to provide a stable, inert environment.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Ramp from 30°C to 230°C at 10 °C/min. This removes any prior thermal history of the sample.

-

Cool: Cool the sample from 230°C back to 30°C at 10 °C/min. This allows for observation of crystallization behavior.

-

Second Heat: Ramp from 30°C to 230°C at 10 °C/min. Data from this second heating scan is typically used for reporting as it reflects the intrinsic properties of the material.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Identify the endothermic peak corresponding to melting. The peak temperature is reported as the melting point (Tₘ).

-

Workflow: Analysis of Degradation Products

The following workflow illustrates a robust process for identifying the byproducts of thermal degradation.

Caption: Experimental workflow for identifying thermal degradation byproducts.

Implications for Material Processing and Product Lifetime

A comprehensive understanding of FB 367's thermal stability directly informs manufacturing processes and product design.

-

Processing Window: The thermal data defines a "safe" processing window. The maximum processing temperature should remain well below the Tₒₙₛₑₜ of degradation to prevent loss of whitening effect and material discoloration.

-

Residence Time: Minimizing the time the material spends at elevated temperatures (residence time) during extrusion or molding can further mitigate the risk of degradation.

-

Long-Term Stability: While thermal degradation is most acute during processing, long-term exposure to moderate heat, especially in combination with UV light, can also lead to a gradual loss of fluorescence.[6][18] This is a critical consideration for products intended for outdoor use or other demanding environments.

Conclusion

Fluorescent Brightener 367 is a robust and highly effective optical whitening agent, owing largely to its excellent thermal stability. Its high melting point and decomposition temperature allow for its incorporation into a wide range of polymers and materials processed at elevated temperatures. Through standardized analytical techniques like TGA and DSC, its thermal limits can be precisely defined, enabling the optimization of manufacturing processes to maximize performance and product longevity. Further research focusing on coupled TGA-MS analysis could provide deeper insights into the specific volatile byproducts formed during decomposition, enhancing both mechanistic understanding and safety assessments.

References

- 1. nbinno.com [nbinno.com]

- 2. Fluorescent Brightener 367 [dyestuffintermediates.com]

- 3. Fluorescent brightener 367 | C24H14N2O2 | CID 78769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorescent Brightener 367 CAS 5089-22-5 - Chemical Supplier Unilong [unilongindustry.com]

- 5. chembk.com [chembk.com]

- 6. Optical brightener - Wikipedia [en.wikipedia.org]

- 7. Fluorescent Brightener 367 | 5089-22-5 [chemicalbook.com]

- 8. Fluorescent Brightener 367 CAS#: 5089-22-5 [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US11136714B2 - Methods of optical brightening agent removal - Google Patents [patents.google.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. tandfonline.com [tandfonline.com]

- 15. Whitening Principle and Detection Method of Optical Brightening Agents - 3nh [3nh.com]

- 16. agilent.com [agilent.com]

- 17. Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.usgs.gov [pubs.usgs.gov]

Methodological & Application

A Robust, Validated HPLC Method for the Quantification of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, a compound commonly used as a fluorescent brightening agent.[1][2] Recognizing the need for a robust analytical procedure in quality control and research settings, we have developed a method grounded in fundamental chromatographic principles and validated according to the stringent guidelines of the International Council for Harmonisation (ICH).[3][4] This document provides a comprehensive walkthrough of the method development rationale, a step-by-step experimental protocol, and a complete validation procedure, designed for immediate implementation by researchers, scientists, and drug development professionals.

Introduction and Method Rationale

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- (CAS No. 5089-22-5) is a large, aromatic heterocyclic compound characterized by its extensive conjugation, which imparts its fluorescent properties.[5][6] From a chromatographic perspective, its key chemical properties dictate the analytical approach:

-

High Hydrophobicity: With a calculated LogP value of approximately 6.2 to 6.4, the molecule is highly non-polar and practically insoluble in water.[1][7] This characteristic makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation mode.[8][9]

-

Aromaticity and Structure: The presence of multiple aromatic rings (naphthalene and benzoxazole systems) results in strong π-π interactions with suitable stationary phases. A C18 (octadecylsilane) stationary phase is the logical first choice, as it provides strong hydrophobic interactions necessary for retaining such non-polar analytes.[10][11]

-

UV Absorbance: The extensive conjugated system allows for strong absorption of ultraviolet (UV) light. Benzoxazole derivatives are known to absorb strongly in the UVA range, typically between 330 and 380 nm.[12] This allows for sensitive and specific detection using a standard UV-Vis or Diode Array Detector (DAD).

Based on these properties, a robust RP-HPLC method was designed. The causality behind our experimental choices is explained in the following sections.

Caption: Logical workflow for the development of the HPLC method.

Experimental Protocol

This section provides the detailed methodology for the quantitative analysis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-.

Instrumentation and Consumables

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD.

-

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

-

Data Acquisition: OpenLab CDS or equivalent chromatography data software.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Glassware: Class A volumetric flasks and pipettes.

-

Filters: 0.45 µm PTFE syringe filters for sample preparation.

Reagents and Chemicals

-

Reference Standard: Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- (Purity ≥ 98%).

-

Solvents: HPLC-grade Acetonitrile (ACN) and Tetrahydrofuran (THF).

-

Water: Deionized water, filtered through a 0.22 µm filter.

-

Acid: Formic acid (88% or higher).

Preparation of Solutions

-

Mobile Phase: Prepare a mixture of Acetonitrile and Water (85:15 v/v) containing 0.1% formic acid. Sonicate for 15 minutes to degas.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with THF. This stock is stable for up to 4 weeks when stored at 2-8°C, protected from light.

-